9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride
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Overview
Description
9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride is a complex organic compound with a unique spirocyclic structure.
Preparation Methods
The synthesis of 9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride typically involves a multi-step process. One common method includes the Prins cyclization reaction, which allows for the construction of the spirocyclic scaffold in a single step.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The presence of the sulfur atom allows for oxidation reactions, often using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, particularly at the nitrogen and oxygen atoms in the spirocyclic ring.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride has several scientific research applications:
Chemistry: Used as a scaffold in the synthesis of various spirocyclic compounds.
Medicine: Potential use in the development of new antituberculosis drugs.
Industry: Limited industrial applications due to the complexity of its synthesis
Mechanism of Action
The compound exerts its effects primarily through inhibition of the MmpL3 protein, a member of the MmpL family of transporters required for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar compounds include other spirocyclic structures such as:
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and have been studied for various biological activities.
Spirocyclic inhibitors of soluble epoxide hydrolase (sEH): These compounds also utilize the spirocyclic structure for medicinal purposes.
The uniqueness of 9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride lies in its specific inhibition of the MmpL3 protein, making it a promising candidate for antituberculosis drug development .
Properties
IUPAC Name |
9-methylimino-1-oxa-9λ6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.2ClH/c1-10-14(12)6-2-9(3-7-14)8-11-4-5-13-9;;/h11H,2-8H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCVCFSVGJYZKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=S1(=O)CCC2(CC1)CNCCO2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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